

# Application Notes and Protocols: Immunohistochemical Analysis of EGFR Expression in Larotinib Treatment

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## Compound of Interest

Compound Name: Larotinib

Cat. No.: B15139206

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### Introduction

Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Aberrant EGFR signaling, often due to overexpression or activating mutations, is a key driver in the pathogenesis of various solid tumors.[4][5] **Larotinib** is a first-generation EGFR tyrosine kinase inhibitor (TKI) that competitively blocks the intracellular tyrosine kinase domain of EGFR, thereby inhibiting downstream signaling pathways and impeding tumor growth.[2][6] Immunohistochemistry (IHC) is a widely used method to assess EGFR protein expression in tumor tissues, providing valuable information for patient stratification and predicting response to EGFR-targeted therapies like **Larotinib**. [7][8]

These application notes provide a detailed protocol for the immunohistochemical detection of EGFR in formalin-fixed, paraffin-embedded (FFPE) tissues, particularly in the context of evaluating tumors for **Larotinib** therapy.

### Data Presentation

The following table summarizes the clinical response to **Larotinib** in patients with advanced esophageal squamous cell carcinoma (ESCC) characterized by EGFR overexpression, as determined by IHC. This data is adapted from a phase 1b clinical trial (NCT03888092).<sup>[1][2][6]</sup>

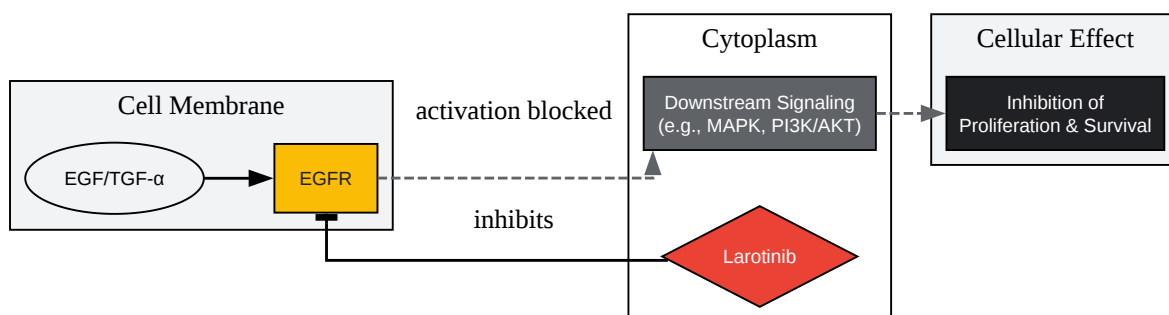
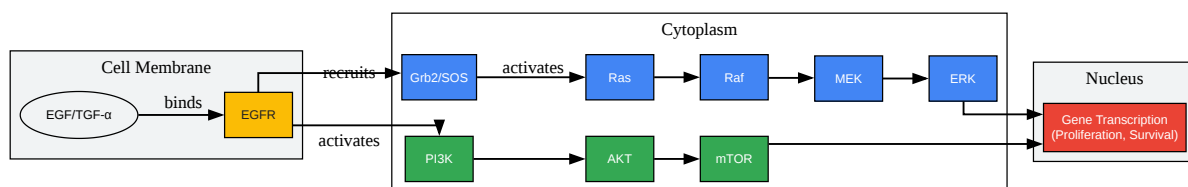
Larotinib Dose	EGFR IHC Status	Number of Patients	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
350 mg	IHC 3+ (Overexpression)	50	20.0%	61.2%	3.4 months	8.0 months
300 mg	IHC 3+ (Overexpression)	25	0%	40.0%	1.8 months	4.9 months
250 mg	IHC 3+ (Overexpression)	3	0%	33.3%	1.8 months	3.5 months

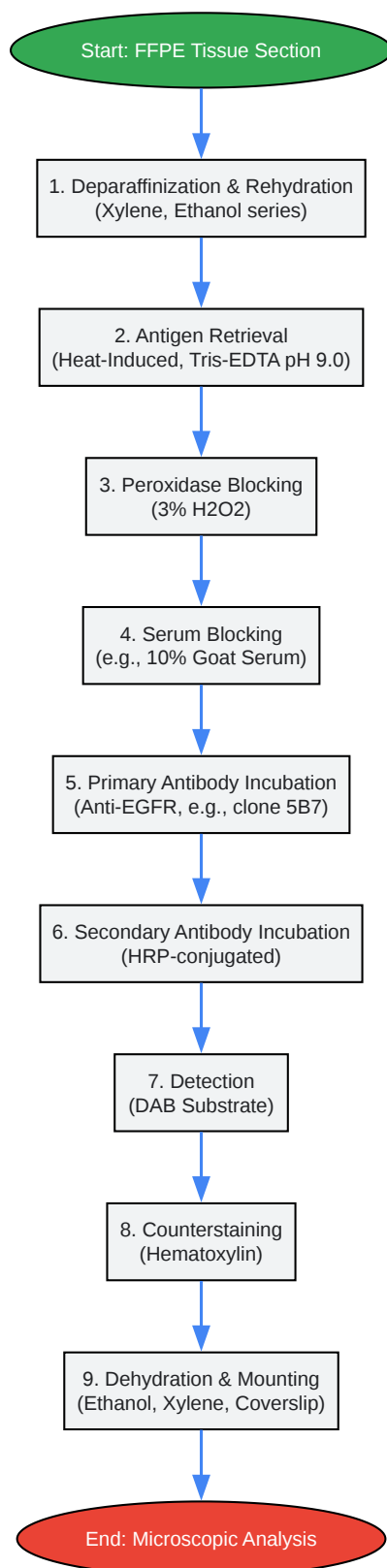
EGFR overexpression was defined as strong cytoplasmic and/or membranous reactivity in  $\geq 10\%$  of tumor cells (IHC 3+).<sup>[1]</sup>

## Signaling Pathway and Mechanism of Action

### EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which collectively promote cell proliferation, survival, and angiogenesis.<sup>[1][9]</sup>





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